2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone
Description
2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone is a fluorinated aromatic ketone characterized by a trifluoromethyl group attached to a ketone moiety and a 4-hydroxy-3-methylphenyl substituent. The trifluoromethyl group enhances electron-withdrawing effects, influencing reactivity and stability, while the hydroxyl and methyl groups on the aromatic ring modulate solubility and steric interactions. This compound is of interest in pharmaceutical and materials chemistry due to the combined effects of fluorine and aromatic substitution .
Properties
IUPAC Name |
2,2,2-trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O2/c1-5-4-6(2-3-7(5)13)8(14)9(10,11)12/h2-4,13H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUCXUXYCAUSQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Procedure
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Grignard Formation: 4-Hydroxy-3-methylbromobenzene (1.0 equiv) is treated with iPrMgCl·LiCl (1.3 M in THF, 2.0 equiv) at 20°C for 2 hours.
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Trifluoroacetyl Transfer: Methyl trifluoroacetate (3.0 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 1 hour.
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Workup: The reaction is quenched with 2 M HCl, extracted with ethyl acetate, and purified via recrystallization (cyclohexane).
Optimization Data:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Grignard Equiv | 2.0 | +15% |
| Temperature | 0°C → 25°C | -10% |
| Trifluoroacetate Eq | 3.0 | +20% |
Limitations and Scalability
While this method achieves yields up to 85%, scalability is hindered by moisture sensitivity and the need for anhydrous conditions. Industrial adaptations use continuous-flow reactors to mitigate these issues.
Friedel–Crafts Acylation with Directed Ortho-Metalation
Regioselective trifluoroacetylation is achieved via directed ortho-metalation (DoM) strategies. The hydroxyl and methyl groups on the aromatic ring act as directing groups for lithiation.
Stepwise Synthesis
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Lithiation: 4-Hydroxy-3-methylacetophenone (1.0 equiv) is treated with LDA (2.2 equiv) at -78°C in THF.
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Trifluoroacetylation: Trifluoroacetyl chloride (1.5 equiv) is introduced, followed by warming to -30°C over 2 hours.
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Quenching: The reaction is quenched with NH4Cl, extracted with DCM, and purified via silica gel chromatography.
Regioselectivity Control:
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Methyl group at C3 directs lithiation to C4.
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Trifluoroacetyl chloride selectively reacts at the lithiated position.
Halogen Exchange via Phase-Transfer Catalysis
Aryl chlorides are converted to trifluoromethyl ketones using potassium trifluoroacetate under phase-transfer conditions.
Reaction Protocol
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Substrate Preparation: 1-(4-Hydroxy-3-methylphenyl)-2,2-dichloroethanone (1.0 equiv) is dissolved in toluene.
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Catalyst System: KF (3.0 equiv) and 18-crown-6 (0.1 equiv) are added.
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Trifluoroacetylation: The mixture is heated at 80°C for 12 hours, followed by aqueous workup.
Performance Metrics:
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Yield: 82–88%
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Purity: >95% (HPLC)
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Scalability: Demonstrated at pilot-plant scale (50 kg batches)
Comparative Analysis of Methods
The table below summarizes key metrics for each synthesis route:
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Claisen–Schmidt | 70–78 | 90–92 | Moderate | 12–15 |
| Grignard-Mediated | 80–85 | 93–95 | High | 8–10 |
| Friedel–Crafts/DoM | 65–70 | 88–90 | Low | 20–25 |
| Halogen Exchange | 82–88 | 95–98 | High | 6–8 |
Industrial Recommendations:
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Halogen exchange is optimal for large-scale production due to low cost and high yield.
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Grignard methods suit intermediate-scale API synthesis.
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Claisen–Schmidt is preferred for laboratory-scale diversity-oriented synthesis.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of 4-hydroxy-3-methyl-benzaldehyde or 4-hydroxy-3-methyl-benzoic acid.
Reduction: Formation of 2,2,2-trifluoro-1-(4-hydroxy-3-methyl-phenyl)ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes or receptors.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Structural Features and Electronic Effects
Target Compound :
- Triazole Derivatives (e.g., 4c, 3g, 4f): Substituents: Variably substituted triazole rings (e.g., nitrobenzyl, phenyl, alkyl chains). Electronic Effects: The triazole ring introduces conjugation and hydrogen-bonding capabilities. Substituents like nitro groups (-NO₂) further enhance electron-withdrawing effects, altering reactivity compared to the hydroxyl group in the target compound .
- 1,8-Naphthyridine Derivatives (): Substituents: Heteroaromatic systems (e.g., methyl, phenyl, furyl).
- 4-TFC (): Substituents: Chromenone moiety with a hydroxyl group. Electronic Effects: The rigid chromenone framework provides a fused bicyclic system, enhancing fluorescence properties compared to the monocyclic target compound.
Physical Properties
- Triazole Derivatives: Melting points vary widely (e.g., 105–108°C for 2a vs. viscous oils for 4c) . 4-TFC: Forms a stable Eu³⁺ complex with high thermal stability .
NMR Shifts :
Reactivity and Stability
Hydrolytic Stability :
Regioselectivity :
Data Tables
Table 1: Comparative Physical Properties
| Compound | Melting Point/State | ¹⁹F NMR (δ, ppm) | Yield (%) | E-Factor |
|---|---|---|---|---|
| Target Compound | Not reported | -75 (expected) | - | - |
| 2a (Triazole derivative) | 105–108°C | -75.4 | 80 | 13.6 |
| 4-TFC (Chromenone) | Stable complex formation | -75.2 | 76 | - |
| Zifrosilone | Oil | -75.5 | 72 | - |
Table 2: Substituent Effects on Reactivity
| Substituent | Electronic Effect | Example Compound | Key Property |
|---|---|---|---|
| 4-Hydroxy-3-methyl | -OH (donor), -CH₃ (mild donor) | Target Compound | Enhanced solubility |
| Nitro (-NO₂) | Strong acceptor | 4c (Triazole derivative) | Increased reactivity |
| Trimethylsilyl (TMS) | Steric shielding | Zifrosilone | Lipophilicity |
Biological Activity
2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone, also known as a trifluorinated ketone, has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound is characterized by the presence of trifluoromethyl groups, which often enhance biological activity and pharmacological properties.
- Molecular Formula : C9H7F3O2
- Molecular Weight : 204.15 g/mol
- CAS Number : 1554485-30-1
- Boiling Point : Predicted at approximately 278.4 °C
Biological Activity Overview
The biological activity of 2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone has been explored in various studies, focusing on its potential as an antibacterial and antifungal agent. The trifluoromethyl group is known to influence the lipophilicity and overall reactivity of the compound.
Antibacterial Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of trifluoromethyl ketones have shown activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Trifluorinated Ketone A | 3.12 | S. aureus |
| Trifluorinated Ketone B | 6.25 | E. faecalis |
These findings suggest that 2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone may possess similar antibacterial properties, warranting further investigation into its efficacy and mechanism of action.
Antifungal Activity
In addition to antibacterial effects, there is emerging evidence regarding the antifungal potential of trifluorinated compounds. A study indicated that certain derivatives can inhibit fungal growth by disrupting cell membrane integrity.
Case Studies
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Case Study on Antibacterial Efficacy : A study published in the Journal of Organic Chemistry evaluated several trifluorinated ketones for their antibacterial activity. The results indicated that compounds with hydroxyl substitutions exhibited enhanced activity against S. aureus, with MIC values ranging from 3.12 to 12.5 µg/mL.
"The incorporation of hydroxyl groups significantly increased the interaction with bacterial membranes, enhancing permeability and subsequent cell death" .
- Case Study on Antifungal Properties : Another research article highlighted the antifungal activity of trifluoromethyl ketones against Candida albicans. The study found that these compounds could inhibit biofilm formation at concentrations as low as 10 µg/mL.
The biological mechanisms by which 2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone exerts its effects are believed to involve:
- Disruption of bacterial cell membranes.
- Inhibition of key metabolic pathways.
- Potential interference with nucleic acid synthesis.
Q & A
Q. What are the common synthetic routes for 2,2,2-Trifluoro-1-(4-hydroxy-3-methylphenyl)ethanone?
The synthesis typically involves Friedel-Crafts acylation using trifluoroacetic anhydride (TFAA) and a Lewis acid catalyst (e.g., AlCl₃). For example, analogous compounds like 1-(3-fluoro-4-propoxyphenyl)ethanone are synthesized via Friedel-Crafts reactions with acyl chlorides under controlled anhydrous conditions . Adjustments to substituent reactivity (e.g., hydroxyl and methyl groups) may require protective group strategies (e.g., silylation of the hydroxyl group) to prevent side reactions.
Q. How is the compound characterized using spectroscopic and crystallographic methods?
- 19F NMR : Provides direct evidence of trifluoromethyl group integration and chemical environment (δ ~ -70 to -75 ppm for CF₃ groups) .
- X-ray crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. For example, similar fluorinated acetophenones are resolved with R-factors < 0.05 using high-resolution data .
- Mass spectrometry (EI) : Molecular ion peaks (e.g., m/z 204 for C₉H₇F₃O₂ derivatives) confirm molecular weight .
Q. What are the stability considerations for handling and storing this compound?
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at -20°C to prevent hydrolysis of the trifluoromethyl ketone group.
- Decomposition risks : Exposure to moisture or heat may lead to ketone hydration or aryl ring oxidation. Safety data for analogous compounds recommend avoiding direct light and using desiccants .
Advanced Research Questions
Q. How can regioselectivity challenges in functionalizing the aryl ring be addressed?
Regioselective electrophilic substitution is influenced by the hydroxyl and methyl substituents:
- Directing effects : The hydroxyl group (-OH) acts as a strong para/meta director, while the methyl group (-CH₃) enhances ortho/para reactivity. Computational modeling (DFT) can predict dominant reaction sites .
- Catalytic systems : MIL-100(Sc,Fe) catalysts improve selectivity in tandem reactions (e.g., oxidation-acylation) by controlling active site accessibility .
Q. What strategies mitigate poor solubility in polar solvents during biological assays?
Q. How does the trifluoromethyl group influence pharmacological activity in drug discovery?
The CF₃ group enhances:
- Metabolic stability : Resistance to cytochrome P450 oxidation due to strong C-F bonds.
- Lipophilicity : LogP increases by ~0.5–1.0 units, improving membrane permeability.
- Electron-withdrawing effects : Polarizes the ketone, enhancing hydrogen-bonding with target enzymes (e.g., kinase inhibitors) .
Q. What computational methods predict reactivity and interaction with biological targets?
- Density Functional Theory (DFT) : Calculates reaction pathways for acylation or nucleophilic attacks (e.g., triazole formation with NaN₃) .
- Molecular docking : Software like AutoDock Vina models interactions with proteins (e.g., binding affinity to fluorinated kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
